molecular formula C19H16N2O2S B2689923 3-cyano-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1396882-24-8

3-cyano-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2689923
CAS No.: 1396882-24-8
M. Wt: 336.41
InChI Key: DGEKTNPFNRUKQK-UHFFFAOYSA-N
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Description

3-cyano-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is an organic compound that features a benzamide core substituted with a cyano group, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Benzamide Core: The starting material, 3-cyanobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride.

    Amidation Reaction: The acid chloride is then reacted with furan-2-ylmethylamine and 2-(thiophen-2-yl)ethylamine under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be used.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Amino derivatives of the benzamide.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

3-cyano-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: The compound can be explored for its electronic properties in the development of organic semiconductors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-cyano-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide depends on its specific application:

    Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity.

    Materials Science: The electronic properties of the furan and thiophene rings contribute to its function as a semiconductor.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide: Unique due to the presence of both furan and thiophene rings.

    3-cyano-N-(furan-2-ylmethyl)benzamide: Lacks the thiophene ring.

    3-cyano-N-(2-(thiophen-2-yl)ethyl)benzamide: Lacks the furan ring.

Uniqueness

The combination of furan and thiophene rings in this compound provides unique electronic properties and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

3-cyano-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c20-13-15-4-1-5-16(12-15)19(22)21(14-17-6-2-10-23-17)9-8-18-7-3-11-24-18/h1-7,10-12H,8-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEKTNPFNRUKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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